Truxillic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

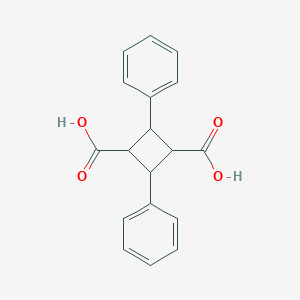

2,4-diphenylcyclobutane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-17(20)15-13(11-7-3-1-4-8-11)16(18(21)22)14(15)12-9-5-2-6-10-12/h1-10,13-16H,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFRRFLKWRIKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(C2C(=O)O)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196252, DTXSID501316746 | |

| Record name | Truxillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Truxillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4462-95-7, 490-20-0 | |

| Record name | Truxillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4462-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cocaic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Truxillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004462957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC103001 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Truxillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Truxillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diphenylcyclobutane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COCAIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821BB4R21V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of Truxillic Acids from Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of truxillic acids in the plant kingdom, their biosynthesis, and detailed methodologies for their isolation and purification. Truxillic acids and their derivatives are cyclobutane (B1203170) dimers formed from cinnamic acid precursors and have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, analgesic, and hepatoprotective effects.[1]

Natural Sources of Truxillic Acids

Truxillic acids and their various derivatives are not widespread in the plant kingdom but have been identified in a number of plant families. These compounds often exist as esters or amides, linked to other natural products such as flavonoids, alkaloids, or sugars.[1][2] They are frequently found as dimers of hydroxycinnamic acids like p-coumaric acid and ferulic acid, which are covalently bound to cell-wall polysaccharides in many plants.[1][3]

The table below summarizes some of the plant species that have been reported as natural sources of truxillic acid derivatives.

| Plant Family | Species | Plant Part | Type of this compound Derivative | Reference(s) |

| Annonaceae | Goniothalamus thwaitesii | Not specified | Dimeric chalcone (B49325) with a truxinic acid configuration | [4] |

| Asteraceae | Helichrysum zivojinii | Above ground organs | Tomoroside A (a this compound derivative) | [4] |

| Cistaceae | Halimium verticillatum | Aerial parts | Free α-truxillic acid (as methyl ester after derivatization) | [3] |

| Convolvulaceae | Various | Not specified | Tropane alkaloids linked to truxillic acids | [3] |

| Erythroxylaceae | Erythroxylum coca | Leaves | α-truxillin and β-truxillin | [2] |

| Fabaceae | Abrus mollis | Leaves | Abrusamides (truxillate and truxinate forms) | [5][6] |

| Poaceae | Avena sativa (Oat) | Grains | 4,4'-dihydroxy-3,3'-dimethoxy-β-truxinic saccharose diester | [3] |

| Poaceae | Cynodon dactylon | Cellular matrix | Truxinic and this compound homodimers and heterodimers of p-coumaric and ferulic acids | [7] |

| Solanaceae | Various | Not specified | Tropane alkaloids linked to truxillic acids | [3] |

| Verbenaceae | Premma subscandens | Not specified | Iridoid 4,4'-dimethoxy-β-truxinic acid catalpol (B1668604) diester | [3] |

Biosynthesis of Truxillic Acids

The biosynthesis of truxillic acids in plants is generally understood to occur via a [2+2] photocycloaddition of two cinnamic acid molecules.[2][7] This reaction is initiated by exposure to light, particularly UV irradiation.[4] Depending on the relative orientation of the two cinnamic acid monomers (head-to-head or head-to-tail), different isomers of the cyclobutane ring are formed, leading to either truxinic acids (head-to-head) or truxillic acids (head-to-tail).[3][7] The stereochemistry of the resulting dimer (e.g., α, β, γ, δ isomers) is dependent on the cis/trans configuration of the precursor cinnamic acid molecules.[3]

Isolation and Purification of Truxillic Acids

The isolation of truxillic acids from plant material typically involves extraction with a suitable solvent followed by chromatographic purification. An acid-base extraction is often employed for the isolation of alkaloidal derivatives of truxillic acids.

This protocol is a standard method for the extraction of truxilline alkaloids, which are derivatives of this compound found in plants like Erythroxylum coca.[8]

1. Preparation of Plant Material:

-

Dry the plant leaves (e.g., Erythroxylum coca) at 40°C until they are brittle.

-

Grind the dried leaves into a fine powder (40-60 mesh) using a mechanical grinder.[8]

2. Defatting:

-

Place 100 g of the powdered plant material into a flask.

-

Add 500 mL of n-hexane and stir at room temperature for 2 hours.

-

Filter the mixture, discard the hexane (B92381) filtrate, and allow the plant material to air dry completely to remove any residual solvent.[8]

3. Acidic Extraction:

-

Transfer the defatted plant material to a new flask.

-

Add 1 L of 1% hydrochloric acid (HCl) in distilled water.

-

Stir the mixture for 4-6 hours at room temperature.

-

Filter the mixture and collect the acidic aqueous filtrate. The alkaloids are now present as hydrochloride salts in the filtrate.[8]

4. Basification and Liquid-Liquid Extraction:

-

Transfer the acidic filtrate to a large separatory funnel.

-

Slowly add concentrated ammonium (B1175870) hydroxide (B78521) while stirring until the pH of the solution reaches 10-11.

-

Add 300 mL of dichloromethane (B109758) (DCM) to the separatory funnel, stopper it, and shake vigorously for 2-3 minutes, venting frequently.

-

Allow the layers to separate and collect the lower organic (DCM) layer.

-

Repeat the extraction of the aqueous layer two more times with 150 mL portions of DCM.

-

Combine all the organic extracts.[8]

5. Final Processing:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

The resulting residue is the crude alkaloid extract containing truxilline isomers.[8]

The crude extract obtained from the initial extraction process is a mixture of various compounds. Further purification is necessary to isolate the this compound derivatives of interest. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for the separation and analysis of this compound isomers.[9]

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a direct method that often does not require derivatization of the analytes.[9]

-

Column: A C18 column is typically used for the separation of these compounds.[10][11]

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., 20mM ammonium acetate (B1210297) adjusted to a specific pH) and an organic solvent like acetonitrile (B52724) or methanol.[10][11] The gradient and composition of the mobile phase are optimized to achieve the best separation of the isomers.

-

Detector: A UV Diode Array Detector (DAD) is often used for detection, monitoring at wavelengths between 220-280 nm.[9]

-

Flow Rate and Temperature: Typical flow rates are around 1.0 mL/min, and the column temperature is often maintained at a constant value, for example, 30 °C, to ensure reproducibility.[9]

Gas Chromatography (GC):

GC analysis of this compound isomers can be more complex due to their polarity and thermal instability. A derivatization step is often required to improve volatility and prevent degradation during analysis.[9]

-

Derivatization: A common derivatization procedure involves reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) followed by acylation with an agent such as heptafluorobutyric anhydride (B1165640) (HFBA).[9]

-

Column: A 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the derivatized isomers.[9]

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Temperature Program: A temperature gradient is employed in the oven, for instance, starting at 100 °C and ramping up to 300 °C.[9]

-

Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.[9]

Conclusion

The study of truxillic acids from natural sources is a promising area of research for the discovery of new therapeutic agents. The information provided in this guide on their natural occurrence, biosynthesis, and detailed isolation protocols serves as a valuable resource for researchers in the fields of pharmacognosy, natural product chemistry, and drug development. The methodologies outlined can be adapted and optimized for the specific plant material and target this compound derivatives under investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. researchgate.net [researchgate.net]

- 5. The isolation, structure and fragmentation characteristics of natural truxillic and truxinic acid derivatives in Abrus mollis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PlumX [plu.mx]

- 7. Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00548A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Truxillic Acid: Structures, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillic acids are a fascinating class of cyclobutane-containing dicarboxylic acids that arise from the [2+2] photocycloaddition of cinnamic acid.[1] Their rigid, three-dimensional structures have garnered significant interest in various scientific disciplines, including organic synthesis, materials science, and pharmacology. The stereochemical diversity of truxillic acids, resulting from the formation of a cyclobutane (B1203170) ring, gives rise to five primary stereoisomers: α-truxillic acid, γ-truxillic acid, ε-truxillic acid, peri-truxillic acid, and epi-truxillic acid.[2][3] Each of these isomers possesses a unique spatial arrangement of its phenyl and carboxylic acid functional groups, leading to distinct physical, chemical, and biological properties.

This technical guide provides a comprehensive overview of the stereoisomers of truxillic acid, with a focus on their chemical structures, physicochemical properties, synthesis, and purification. Furthermore, it delves into the burgeoning field of their biological activities, particularly their roles as modulators of key signaling pathways relevant to drug development.

Chemical Structures and Stereoisomerism

The five principal stereoisomers of this compound are depicted below. Their distinct stereochemistry arises from the relative orientations of the phenyl and carboxyl groups on the cyclobutane ring.

-

α-Truxillic Acid: Possesses a center of symmetry.

-

γ-Truxillic Acid, ε-Truxillic Acid, peri-Truxillic Acid, and epi-Truxillic Acid: These isomers are achiral, possessing planes of symmetry.[3]

The interconversion between some of these isomers can be achieved through chemical means. For instance, heating α-truxillic acid with acetic anhydride (B1165640) and sodium acetate (B1210297) yields γ-truxillic anhydride, which upon treatment with alkali, furnishes γ-truxillic acid.

Data Presentation: Physicochemical and Spectroscopic Properties

A critical aspect of characterizing the this compound stereoisomers is the systematic analysis of their physical and spectroscopic data. The following tables summarize the available quantitative data for each of the five major stereoisomers, facilitating easy comparison.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Stereoisomer | Melting Point (°C) |

| α-Truxillic Acid | 274-277 |

| γ-Truxillic Acid | 208-210 |

| ε-Truxillic Acid | 260-262 |

| peri-Truxillic Acid | 245-247 |

| epi-Truxillic Acid | 270-272 |

Table 2: X-ray Crystallographic Data for α-Truxillic Acid [4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.6073 |

| b (Å) | 18.2810 |

| c (Å) | 7.6481 |

| β (°) | 106.2288 |

| Z | 4 |

Table 3: Spectroscopic Data of this compound Stereoisomers (Representative Data)

| Stereoisomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| α-Truxillic Acid | Cyclobutyl-H: ~4.2-4.5, Phenyl-H: ~7.2-7.4 | Cyclobutyl-C: ~45-55, Carbonyl-C: ~175, Phenyl-C: ~127-138 | O-H stretch: ~3000 (broad), C=O stretch: ~1700, C=C stretch (aromatic): ~1600, 1495 |

| γ-Truxillic Acid | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available in a comparable format. |

| ε-Truxillic Acid | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available in a comparable format. |

| peri-Truxillic Acid | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available in a comparable format. |

| epi-Truxillic Acid | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available in a comparable format. |

Note: Comprehensive and directly comparable spectroscopic data for all isomers is challenging to consolidate from publicly available literature. The data for α-truxillic acid is the most extensively reported.

Experimental Protocols

Synthesis of Truxillic Acids via Photodimerization

The primary route to synthesizing truxillic acids is the [2+2] photodimerization of trans-cinnamic acid. The stereochemical outcome of the reaction is highly dependent on the crystalline form (polymorph) of the starting material.[5]

Protocol 1: Solid-State Photodimerization of trans-Cinnamic Acid to α-Truxillic Acid

This protocol is based on the general principle that the α-polymorph of trans-cinnamic acid yields α-truxillic acid upon UV irradiation.[5][6]

Materials:

-

α-trans-Cinnamic acid

-

Pyrex dish or a suitable UV-transparent vessel

-

High-pressure mercury lamp (or a UV lamp with principal emission around 365 nm)

-

Methanol (B129727) (for purification)

Procedure:

-

Spread a thin layer of finely ground α-trans-cinnamic acid in a Pyrex dish.

-

Irradiate the solid with a high-pressure mercury lamp. The irradiation time can vary from several hours to days, depending on the lamp intensity and the quantity of the starting material.

-

Monitor the reaction progress periodically by taking a small sample and analyzing it by ¹H NMR spectroscopy. The disappearance of the olefinic protons of cinnamic acid and the appearance of signals in the cyclobutane region indicate product formation.

-

Upon completion, the crude product is a mixture of unreacted cinnamic acid and α-truxillic acid.

-

Purify the α-truxillic acid by recrystallization from a suitable solvent, such as methanol or ethanol. α-Truxillic acid is generally less soluble than cinnamic acid in these solvents.

Purification and Separation of Stereoisomers

The photodimerization of cinnamic acid often yields a mixture of stereoisomers. Their separation can be achieved using chromatographic techniques.

Protocol 2: Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general approach for the analytical separation of this compound isomers. Method optimization will be required for preparative scale separations.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase A: Water with 0.1% formic acid or acetic acid

-

Mobile phase B: Acetonitrile or methanol

-

Sample of mixed this compound isomers dissolved in a suitable solvent (e.g., methanol)

Procedure:

-

Equilibrate the C18 column with a starting mixture of mobile phases A and B (e.g., 90:10 A:B).

-

Inject the sample solution onto the column.

-

Elute the isomers using a linear gradient, for example, from 10% B to 90% B over 30 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect the fractions corresponding to the different peaks.

-

Analyze the collected fractions by analytical techniques such as NMR and mass spectrometry to identify the individual stereoisomers.

Biological Activities and Signaling Pathways

Derivatives of truxillic acids have emerged as potent modulators of important biological pathways, highlighting their potential in drug discovery.

Inhibition of Fatty Acid Binding Proteins (FABPs)

Certain α-truxillic acid monoesters have been identified as inhibitors of Fatty Acid Binding Proteins (FABPs), particularly FABP5.[2] FABPs are intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic molecules, including the endocannabinoid anandamide (B1667382) (AEA). By inhibiting FABP5, these this compound derivatives prevent the transport of AEA to the enzyme fatty acid amide hydrolase (FAAH), which is responsible for its degradation. This leads to an increase in the intracellular concentration of AEA, thereby potentiating its analgesic and anti-inflammatory effects through cannabinoid receptors.[7][8]

Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)

This compound derivatives have also been identified as selective activators (agonists) of Peroxisome Proliferator-Activated Receptor γ (PPARγ).[9] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose metabolism and adipogenesis. Upon binding of a ligand, such as a this compound derivative, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes involved in processes such as glucose uptake and insulin (B600854) sensitization. This mechanism of action makes PPARγ agonists a key therapeutic target for the treatment of type 2 diabetes.[10][11]

Conclusion

The stereoisomers of this compound represent a structurally rich family of compounds with significant potential in both fundamental and applied research. Their synthesis, primarily through the photodimerization of cinnamic acid, offers a classic example of stereocontrol in organic chemistry. While the characterization of the α-isomer is well-documented, further investigation into the physicochemical and spectroscopic properties of the other stereoisomers is warranted to build a complete and comparative dataset. The discovery of their roles as inhibitors of FABPs and activators of PPARγ opens exciting avenues for the development of novel therapeutics for pain, inflammation, and metabolic disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of these remarkable molecules.

References

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. This compound monoamides as fatty acid binding protein 5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | C18H16O4 | CID 78213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Solid-state photodimerization kinetics of alpha-trans-cinnamic acid to alpha-truxillic acid studied via solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound derivatives act as peroxisome proliferator-activated receptor gamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Truxillic Acid: A Technical Guide to a Photochemical Phenomenon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillic acids, a class of cyclobutane (B1203170) dicarboxylic acids, are naturally occurring compounds found in various plant species, notably as minor alkaloids in coca leaves (Erythroxylum coca). Their unique cyclobutane structure, formed from the dimerization of cinnamic acid precursors, has garnered significant interest in the fields of natural product chemistry, pharmacology, and materials science. Derivatives of truxillic acid have demonstrated a range of biological activities, including analgesic and anti-inflammatory properties, making them attractive scaffolds for drug development.

This in-depth technical guide provides a comprehensive overview of the biosynthesis of this compound from cinnamic acid precursors. It delves into the predominantly photochemical nature of this transformation, presenting detailed experimental protocols, quantitative data, and a mechanistic understanding of the underlying [2+2] photocycloaddition reaction. The information is tailored for researchers, scientists, and drug development professionals seeking to understand, replicate, and manipulate this fascinating biosynthetic pathway.

The Core Mechanism: A Tale of Light and Molecules

The formation of this compound from cinnamic acid is a classic example of a photochemical [2+2] cycloaddition reaction.[1] This process involves the dimerization of two cinnamic acid molecules, where the alkene double bonds react in a head-to-tail fashion to form a cyclobutane ring.[2] It is now widely accepted that this biosynthesis in plants is not enzymatically mediated but rather a direct consequence of sunlight exposure on cinnamic acid derivatives located within the plant cell walls.[3] Several studies have shown that changes in light exposure directly correlate with the content of truxillic and truxinic acid derivatives in plant tissues, a phenomenon observed even in non-living tissue, which strongly suggests a non-enzymatic, photochemical process.[3]

The stereochemical outcome of the photodimerization is dictated by the solid-state packing of the cinnamic acid molecules. For a [2+2] cycloaddition to occur, the double bonds of the two reacting molecules must be parallel and within a proximity of less than 4.2 Å.[4] Different crystal polymorphs of trans-cinnamic acid, designated as α, β, and γ, exhibit distinct packing arrangements, leading to the formation of different cyclobutane products upon irradiation. The α-form yields α-truxillic acid (a head-to-tail dimer), while the β-form produces β-truxinic acid (a head-to-head dimer). The γ-form is photostable as the intermolecular distance between the double bonds is too large for a reaction to occur.[4]

Experimental Protocols for Photochemical Synthesis

The following protocols provide detailed methodologies for the laboratory synthesis of this compound from cinnamic acid via photochemical [2+2] cycloaddition.

Protocol 1: Solid-State Photodimerization of trans-Cinnamic Acid

This protocol is a straightforward method for producing α-truxillic acid by irradiating solid trans-cinnamic acid.

Materials:

-

trans-Cinnamic acid (1.5 g)

-

Tetrahydrofuran (THF) (approx. 2 mL)

-

Toluene (B28343) (25 mL)

-

100 mL Erlenmeyer flask

-

Water bath

-

Septum

-

Vacuum filtration apparatus (Buchner funnel, filter paper, filter flask)

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Weigh 1.5 g of trans-cinnamic acid and place it in a 100 mL Erlenmeyer flask.

-

Add approximately 2 mL of THF and gently heat the flask in a water bath while swirling to dissolve the cinnamic acid completely.

-

Once dissolved, remove the flask from the heat and swirl it by hand to create a thin, homogeneous film of the solid on the flask wall as the solvent evaporates.

-

Allow the flask to dry completely at room temperature for 30 minutes.

-

Seal the flask with a septum and place it on a sunny windowsill (preferably south-facing) or under a UV lamp for 15 days. Rotate the flask every 7 days to ensure even irradiation.[5]

-

After the irradiation period, add 15 mL of toluene to the flask and gently warm it in a water bath at 40°C to dissolve any remaining unreacted cinnamic acid.

-

Separate the solid product (this compound) by vacuum filtration and wash it with an additional 10 mL of toluene.

-

The collected solid is α-truxillic acid. The yield can be calculated after drying.

-

The melting point of the product can be determined (literature value for α-truxillic acid is approximately 286°C).[5]

Protocol 2: Template-Directed Photodimerization for Stereochemical Control

This advanced protocol utilizes a covalent template to pre-organize the cinnamic acid molecules, leading to high yields of a single diastereomer of a truxinic acid derivative. This method is particularly useful for achieving specific stereochemical outcomes.

Materials:

-

trans-Cinnamic acid derivative

-

1,8-dihydroxynaphthalene (template)

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (CH₂Cl₂)

-

UV gel nail dryer (or a similar UV light source)

-

Silica (B1680970) gel for column chromatography

-

Tetrahydrofuran (THF)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (1 M HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

NMR spectrometer for analysis

Procedure: Step 1: Synthesis of the Diester

-

Synthesize the symmetrical diester by reacting the chosen trans-cinnamic acid derivative with 1,8-dihydroxynaphthalene using DCC as a coupling agent in dichloromethane.[6]

Step 2: Photochemical [2+2] Cycloaddition

-

Place the solid diester (e.g., 20.3 mg) between two glass microscope slides.

-

Irradiate the sample in a UV gel nail dryer (equipped with four 9 W UVA fluorescent bulbs) for 8 hours. To ensure homogeneity, mix the solid powder with a spatula every hour.[2]

-

Monitor the reaction progress by ¹H NMR spectroscopy, which should indicate a high conversion to the cyclobutane product.

-

Purify the product by column chromatography on silica gel.[2]

Step 3: Hydrolysis to the Truxinic Acid Derivative

-

Dissolve the purified cyclobutane diester (e.g., 25 mg) in THF (2.0 mL).

-

Add distilled water (1.0 mL) and KOH (65 mg).

-

Stir the mixture at room temperature for 2 hours.

-

Quench the reaction by adding 1.0 M HCl solution until the pH is between 1 and 2.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain the pure β-truxinic acid derivative.[2]

Quantitative Data on this compound Synthesis

The yield of this compound and its isomers is highly dependent on the reaction conditions, including the physical state of the starting material (solution vs. solid-state), the wavelength of light used for irradiation, and the duration of the reaction. The solid-state reaction of α-trans-cinnamic acid is known to produce α-truxillic acid.[7] Template-directed synthesis can lead to very high yields of specific isomers.[2][6]

| Precursor | Reaction Type | Product | Yield | Reference |

| trans-Cinnamic acid | Solid-state photodimerization | α-Truxillic acid | Variable, can be high with long irradiation times | [1] |

| C-acyl imidazole (B134444) of cinnamic acid | Acid-controlled solid-state photocycloaddition | α-Truxillic acid | 91% (cyclobutane precursor) | [1] |

| 1,8-naphthalene di-cinnamate ester | Template-directed solid-state photodimerization | β-Truxinic acid derivative | 92% (cyclobutane diester) | [2] |

| p-Coumaric acid derivative | [2+2] Photodimerization | 4,4'-dihydroxy-α-truxillic acid | Not specified | [3] |

| Ferulic acid derivative | [2+2] Photodimerization | 4,4'-dihydroxy-3,3'-dimethoxy-α-truxillic acid | Not specified | [3] |

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is a direct photochemical process rather than a complex, enzyme-mediated signaling pathway. The logical workflow involves the excitation of cinnamic acid by UV light, leading to the formation of a diradical intermediate, which then cyclizes to form the stable cyclobutane ring of this compound.

Diagram 1: General Workflow for Photochemical Synthesis of this compound

Caption: General workflow for the photochemical synthesis of this compound.

Diagram 2: Experimental Workflow for Solid-State Synthesis and Purification

References

- 1. Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00548A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Light-induced isomerization and dimerization of cinnamic acid derivatives in cell walls (1993) | Lesley B. Turner | 61 Citations [scispace.com]

- 6. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 7. db-thueringen.de [db-thueringen.de]

Physical and chemical properties of α-truxillic acid.

Introduction

α-Truxillic acid, with the systematic name (1α,2α,3β,4β)-2,4-diphenyl-1,3-cyclobutanedicarboxylic acid, is a photodimer of trans-cinnamic acid. This cyclobutane (B1203170) derivative has garnered significant interest within the scientific community, particularly for its presence in various plant species and its notable biological activities, including anti-inflammatory properties. This technical guide provides an in-depth overview of the physical and chemical properties of α-truxillic acid, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical Properties

α-Truxillic acid is a crystalline solid at room temperature. Its physical characteristics are crucial for its handling, formulation, and application in various research and development settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆O₄ | [1][2] |

| Molecular Weight | 296.32 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 281-283 °C | [2] |

| Solubility | ||

| DMSO | ~20 mg/mL | [1] |

| Dimethylformamide | ~16 mg/mL | [1] |

| DMSO:PBS (pH 7.2) 1:12 | ~0.07 mg/mL | [1] |

| Water | Sparingly soluble | [1] |

| UV/Vis (λmax) | 259 nm | [1] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/n or C2/c (polymorph dependent) | [3] |

Chemical Properties

α-Truxillic acid is a dicarboxylic acid, and its chemical reactivity is primarily dictated by the two carboxylic acid functional groups and the cyclobutane ring.

| Property | Description |

| Acidity (pKa) | As a dicarboxylic acid, α-truxillic acid has two pKa values corresponding to the two carboxylic acid groups. While specific experimentally determined pKa values for α-truxillic acid are not readily available in the literature, they are expected to be in the typical range for carboxylic acids, around 4-5. The two pKa values are likely to be close due to the symmetrical nature of the molecule. |

| Esterification | The carboxylic acid groups can undergo esterification with alcohols in the presence of an acid catalyst to form the corresponding diesters. |

| Amide Formation | The carboxylic acid groups can react with amines to form amides, typically through activation of the carboxylic acid (e.g., conversion to an acyl chloride). |

| Thermal Stability | α-Truxillic acid is stable at room temperature for at least two years when stored at -20°C.[1] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of α-truxillic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of α-truxillic acid in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show signals for the aromatic protons of the two phenyl groups and the methine protons of the cyclobutane ring. Due to the symmetry of the α-isomer, the spectrum would be relatively simple. The chemical shifts of the cyclobutane protons are typically in the range of 3.5-4.5 ppm, while the phenyl protons would appear in the aromatic region (7.0-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key signals would include those for the carboxylic acid carbons (~175 ppm), the aromatic carbons of the phenyl rings (~125-140 ppm), and the methine carbons of the cyclobutane ring (~40-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of α-truxillic acid is characterized by the following key absorption bands:

-

O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching of the cyclobutane ring appears just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the phenyl rings.

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of α-truxillic acid would likely show a molecular ion peak (M⁺) at m/z 296. The fragmentation pattern would be expected to involve the loss of one or both carboxylic acid groups (as COOH, mass 45, or H₂O + CO, mass 46) and cleavage of the cyclobutane ring, potentially leading to fragments corresponding to cinnamic acid (m/z 148) or styrene (B11656) (m/z 104).

Experimental Protocols

Synthesis of α-Truxillic Acid via Photodimerization of trans-Cinnamic Acid

This protocol describes the solid-state synthesis of α-truxillic acid from trans-cinnamic acid through a [2+2] cycloaddition reaction induced by ultraviolet (UV) irradiation.

Materials:

-

trans-Cinnamic acid

-

Glass petri dish or watch glass

-

UV lamp (e.g., 365 nm)

-

Spatula

-

Analytical balance

Procedure:

-

Weigh a desired amount of trans-cinnamic acid and spread it as a thin, even layer on a glass petri dish or watch glass.

-

Place the petri dish under a UV lamp. The distance between the lamp and the sample should be optimized for efficient irradiation without excessive heating.

-

Irradiate the solid trans-cinnamic acid with UV light. The reaction progress can be monitored by periodically taking a small sample and analyzing it by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy. The irradiation time can range from several hours to days depending on the setup.

-

Upon completion of the reaction, the resulting solid, α-truxillic acid, can be collected.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water or acetic acid.

Caption: Synthesis of α-truxillic acid.

Determination of Melting Point

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillaries

-

Mortar and pestle

Procedure:

-

Ensure the α-truxillic acid sample is dry and finely powdered. If necessary, grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered sample into a melting point capillary to a height of 2-3 mm.

-

Place the capillary in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁-T₂.

Determination of Solubility

Materials:

-

α-Truxillic acid

-

Test tubes

-

Vortex mixer

-

Solvents to be tested (e.g., water, DMSO, ethanol)

-

Analytical balance

Procedure:

-

Weigh a precise amount of α-truxillic acid (e.g., 1 mg) and place it in a test tube.

-

Add a known volume of the solvent to be tested (e.g., 1 mL) to the test tube.

-

Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the acid is soluble at that concentration.

-

If undissolved solid remains, the mixture can be gently heated to determine the effect of temperature on solubility.

-

For quantitative solubility, a saturated solution can be prepared, filtered, and the concentration of the dissolved solute in the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy).

Determination of pKa by Potentiometric Titration

Apparatus:

-

pH meter with a combination pH electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)

-

α-Truxillic acid

-

Solvent (e.g., a mixture of water and a co-solvent like ethanol (B145695) or DMSO to ensure solubility)

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of α-truxillic acid and dissolve it in a known volume of the chosen solvent in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Fill the buret with the standardized NaOH solution.

-

Record the initial pH of the α-truxillic acid solution.

-

Add the NaOH solution in small, known increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH shows a large increase, indicating the equivalence point has been passed.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa values can be determined from the half-equivalence points on the titration curve. For a dicarboxylic acid, there will be two equivalence points and two half-equivalence points, corresponding to pKa₁ and pKa₂.

Biological Activity and Signaling Pathway

α-Truxillic acid and its derivatives have been reported to possess significant anti-inflammatory activity.[4] While the exact molecular mechanisms are still under investigation, several studies suggest potential pathways through which these compounds exert their effects. One proposed mechanism involves the inhibition of Fatty Acid Binding Proteins (FABPs). FABPs are intracellular lipid-binding proteins that play a role in the transport and metabolism of fatty acids and other lipophilic molecules, including endocannabinoids which are involved in inflammation and pain signaling. By inhibiting FABPs, α-truxillic acid derivatives may modulate these signaling pathways.[1] Another potential mechanism is the inhibition of nitric oxide (NO) production, a key mediator in the inflammatory response.

Caption: Proposed anti-inflammatory mechanism.

References

- 1. Anti-inflammatory activities of alpha-truxillic acid derivatives and their monomer components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The isolation, structure and fragmentation characteristics of natural truxillic and truxinic acid derivatives in Abrus mollis leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activities of alpha-truxillic acid derivatives and their monomer components. | Semantic Scholar [semanticscholar.org]

A Deep Dive into Dimerization: Unraveling the Fundamental Chemical Differences Between Truxillic and Truxinic Acids

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The photochemical [2+2] cycloaddition of cinnamic acid yields a fascinating array of cyclobutane (B1203170) dicarboxylic acids, primarily categorized into two isomeric groups: truxillic acids and truxinic acids. While sharing the same molecular formula (C₁₈H₁₆O₄), their distinct structural arrangements, arising from different modes of dimerization, lead to significant variations in their chemical and stereochemical properties. This technical guide provides an in-depth analysis of the fundamental chemical differences between these two classes of compounds, offering valuable insights for researchers in organic synthesis, natural product chemistry, and drug development.

The Genesis of Isomerism: Head-to-Tail vs. Head-to-Head Cycloaddition

The core chemical distinction between truxillic and truxinic acids lies in the regiochemistry of the [2+2] photocycloaddition of two cinnamic acid molecules.

-

Truxillic Acids (Head-to-Tail Adducts): These isomers are formed when the cinnamic acid molecules align in a "head-to-tail" fashion. This results in a cyclobutane ring with phenyl groups at positions 2 and 4, and carboxylic acid groups at positions 1 and 3. The systematic IUPAC name for the parent truxillic acid is 2,4-diphenylcyclobutane-1,3-dicarboxylic acid .[1][2][3]

-

Truxinic Acids (Head-to-Head Adducts): In contrast, truxinic acids are the products of a "head-to-head" cycloaddition.[3][4][5] This arrangement leads to a cyclobutane ring where the phenyl groups are on adjacent carbons (positions 3 and 4) and the carboxylic acid groups are also on adjacent carbons (positions 1 and 2). The systematic IUPAC name for the parent truxinic acid is 3,4-diphenylcyclobutane-1,2-dicarboxylic acid .[4]

This fundamental difference in the connectivity of the substituent groups on the cyclobutane core is the primary determinant of their distinct chemical and physical properties.

A Tale of Two Structures: Chemical Architectures

The differing substitution patterns on the cyclobutane ring give rise to distinct molecular geometries for truxillic and truxinic acids.

Stereochemical Complexity: A World of Isomers

The presence of multiple chiral centers in both truxillic and truxinic acids leads to a rich stereoisomerism, a critical factor in their biological activity and material properties.

A significant point of divergence is the number of possible stereoisomers for each acid. Due to its substitution pattern, This compound can exist as five stereoisomers : alpha (α), gamma (γ), epsilon (ε), peri, and epi.[1][2][6] In contrast, the structure of truxinic acid allows for a greater number of stereoisomers, with ten being theoretically possible .[4]

Furthermore, a crucial distinction lies in their inherent chirality. While the majority of truxinate (derivatives of truxinic acid) scaffolds are inherently chiral, the homodimeric scaffolds of this compound are achiral.[3] This has profound implications for their interaction with chiral biological molecules and for the development of stereoselective syntheses.

Quantitative Comparison of Physicochemical Properties

Table 1: Physicochemical Properties of this compound Isomers

| Isomer | Melting Point (°C) | Solubility |

| α-Truxillic acid | 274-275 | Sparingly soluble in hot water, alcohol, and ether. |

| γ-Truxillic acid | 208-210 | Soluble in alcohol and ether. |

| ε-Truxillic acid | 192-194 | Soluble in alcohol and ether. |

| peri-Truxillic acid | 266 | Data not readily available. |

| epi-Truxillic acid | 285-287 | Data not readily available. |

Table 2: Physicochemical Properties of Truxinic Acid Isomers

| Isomer | Melting Point (°C) | Solubility |

| β-Truxinic acid | 209-210 | Data not readily available. |

| Other Isomers | Data not readily available | Data not readily available |

Note: Comprehensive solubility and pKa data for all isomers are not widely reported in the literature.

Experimental Protocols: Synthesis and Characterization

The primary route for the synthesis of both truxillic and truxinic acids is the photochemical dimerization of cinnamic acid. The specific stereoisomer obtained is highly dependent on the crystalline form (α, β, or γ) of the starting cinnamic acid.[2][5]

General Experimental Protocol for the Synthesis of α-Truxillic Acid

This protocol describes a typical laboratory-scale synthesis of α-truxillic acid from (E)-cinnamic acid.

Workflow Diagram:

Methodology:

-

Dissolution: A saturated solution of (E)-cinnamic acid is prepared in a suitable solvent (e.g., acetone or water) in a quartz reaction vessel.

-

Photochemical Reaction: The solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at room temperature with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the precipitation of the product.

-

Isolation: Upon completion of the reaction, the precipitated crude α-truxillic acid is collected by vacuum filtration and washed with cold solvent.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield pure α-truxillic acid.

-

Characterization: The identity and purity of the synthesized α-truxillic acid are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by measuring its melting point.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the stereochemistry of the isomers. The chemical shifts and coupling constants of the cyclobutane protons provide detailed information about their relative orientations.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretching vibrations.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure and stereochemistry of the isomers.

Biological Significance and Future Directions

Derivatives of both truxillic and truxinic acids have been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, anti-cancer, anti-diabetic, and neuroprotective properties.[3][7][8][9] The specific stereochemistry of each isomer plays a critical role in its biological function. The diverse array of stereoisomers and the potential for chemical modification make these compounds attractive scaffolds for the design and development of novel therapeutic agents.

References

- 1. This compound [drugfuture.com]

- 2. SAR Studies on this compound Mono Esters as a New Class of Antinociceptive Agents Targeting Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Truxinic acid - Wikipedia [en.wikipedia.org]

- 5. hakon-art.com [hakon-art.com]

- 6. This compound | C18H16O4 | CID 78213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00548A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Pharmacological Frontier: A Technical Guide to Truxillic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillic acids and their derivatives, a fascinating class of cyclobutane-containing compounds, have emerged as promising scaffolds in drug discovery. Formed through the photodimerization of cinnamic acids, these molecules possess a unique three-dimensional structure that lends itself to diverse pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological potential of truxillic acid derivatives, focusing on their anti-inflammatory, analgesic, and anticancer properties. We will delve into their mechanisms of action, present quantitative data from key studies, detail experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Core Pharmacological Activities

The primary therapeutic potential of this compound derivatives investigated to date lies in their potent anti-inflammatory and analgesic effects. Additionally, emerging research has highlighted their promise as anticancer agents and modulators of metabolic pathways.

Anti-inflammatory and Analgesic Potential

The anti-inflammatory and pain-relieving properties of this compound derivatives are predominantly attributed to their ability to inhibit Fatty Acid Binding Proteins (FABPs). FABPs are intracellular chaperones that transport lipids, including the endocannabinoid anandamide. By inhibiting FABPs, this compound derivatives increase the intracellular concentration of anandamide, thereby potentiating its signaling through cannabinoid receptors (CB1 and CB2), which are key players in pain and inflammation modulation.

The dimeric structure of truxillic acids is crucial for their anti-inflammatory activity, with the α-isomers and derivatives with free carboxylic acids generally exhibiting higher potency.

Anticancer Potential

Several studies have begun to explore the cytotoxic effects of this compound derivatives against various cancer cell lines. While the exact mechanisms are still under investigation, some derivatives have shown promising activity, inducing apoptosis in cancer cells. The data, however, is still emerging and requires more extensive structure-activity relationship (SAR) studies.

Metabolic Regulation

This compound derivatives have also been identified as activators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose metabolism and adipogenesis. This suggests a potential therapeutic application in metabolic disorders such as type 2 diabetes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of various this compound derivatives.

Table 1: Fatty Acid Binding Protein (FABP) Inhibition by this compound Monoesters

| Compound/Derivative | FABP3 Ki (µM) | FABP5 Ki (µM) | FABP7 Ki (µM) | Reference(s) |

| α-Truxillic acid 1-naphthyl monoester (SB-FI-26) | 3.9 ± 0.7 | 0.9 ± 0.1 | 0.4 ± 0.0 | |

| (R,R,R,R)-3 | - | 0.71 ± 0.08 | 0.92 ± 0.22 | |

| (S,S,S,S)-3 | - | 0.79 ± 0.15 | 0.45 ± 0.01 | |

| Compound 3l | 0.80 | 0.21 | 0.40 | |

| Compound 4b | >10 | 0.55 | 0.67 | |

| Compound 4e | >10 | 0.68 | 0.35 | |

| Compound 4f | >10 | 1.70 | >10 | |

| Compound 4j | >10 | 1.70 | >10 | |

| Compound 4k | >10 | 0.89 | >10 |

Data presented as mean ± standard error where available.

Table 2: In Vitro Cytotoxicity of Truxilline-Related Compounds

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| Piperarborenines C-E (Truxinate derivatives) | HT-29 (Colon), P-388 (Leukemia), A549 (Lung) | 0.02 - 0.3 µM | |

| Eucommicin A (Truxinate derivative) | Cancer Stem Cells | 55 µM |

Note: Comprehensive IC50 data for a wide range of this compound derivatives against various cancer cell lines is currently limited in the publicly available literature. The data presented is for structurally related compounds and highlights the potential of this chemical class.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of α-Truxillic Acid Derivatives

A general method for the synthesis of α-truxillic acid monoesters involves a three-step process:

-

Photodimerization of Cinnamic Acid:

-

Dissolve (E)-cinnamic acid in a suitable solvent (e.g., acetone).

-

Expose the solution to UV irradiation (e.g., using a medium-pressure mercury lamp) to induce a [2+2] cycloaddition.

-

Purify the resulting mixture of this compound isomers, often by recrystallization, to isolate the desired α-truxillic acid.

-

-

Formation of the Diacid Dichloride:

-

React α-truxillic acid with thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), under reflux conditions.

-

This reaction converts the dicarboxylic acid into the more reactive diacid dichloride.

-

-

Monoesterification:

-

React the α-truxillic acid diacid dichloride with a chosen alcohol in an inert solvent.

-

A base may be added to neutralize the HCl byproduct.

-

Purify the resulting monoester, often by chromatography, to remove any diester side products.

-

In Vivo Anti-inflammatory and Analgesic Activity: Formalin Test

The formalin test is a widely used model to assess pain and inflammation.

-

Animal Acclimatization: Acclimate mice to the experimental environment to reduce stress-induced variability.

-

Drug Administration: Administer the this compound derivative or vehicle control via the desired route (e.g., oral gavage) at a predetermined time before the formalin injection.

-

Formalin Injection: Inject a dilute formalin solution (e.g., 20 µL of a 2.5% solution) into the plantar surface of the mouse's hind paw.

-

Behavioral Observation: Immediately after injection, place the mouse in an observation chamber and record the amount of time spent licking or biting the injected paw. Observations are typically divided into two phases:

-

Phase 1 (0-5 minutes): Represents neurogenic pain.

-

Phase 2 (15-30 minutes): Represents inflammatory pain.

-

-

Data Analysis: Compare the paw licking/biting time between the treated and control groups to determine the analgesic and anti-inflammatory effects.

In Vitro Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include vehicle and positive controls.

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., 100 µL of isopropanol (B130326) with 4 mM HCl and 0.1% NP40) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The LDH assay quantifies lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction:

-

Add the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

-

Incubate at room temperature for approximately 30 minutes, protected from light.

-

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to release maximum LDH) and spontaneous release controls.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation:

-

Fix cells or tissue sections with 1-4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100) or ethanol.

-

-

TUNEL Reaction:

-

Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., fluorescently labeled or biotinylated).

-

TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

-

Detection:

-

For fluorescently labeled dUTPs, visualize directly using a fluorescence microscope.

-

For biotinylated dUTPs, use a secondary detection step with labeled streptavidin.

-

-

Imaging and Analysis: Quantify the number of TUNEL-positive (apoptotic) cells.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound derivatives.

FABP Inhibition and Endocannabinoid Signaling

Hypothetical Apoptosis Pathway

PPARγ Activation Pathway

Experimental Workflow for Evaluating Anti-inflammatory Activity

Neuroprotective and Antiviral Potential: Areas for Future Research

While the anti-inflammatory, analgesic, and anticancer properties of this compound derivatives are the most studied, there is a nascent but growing interest in their potential as neuroprotective and antiviral agents. The antioxidant properties of some cinnamic acid precursors suggest that their dimeric forms, truxillic acids, may also possess neuroprotective capabilities by mitigating oxidative stress, a key factor in neurodegenerative diseases. However, dedicated studies on this compound derivatives in neuroprotection models are currently limited.

Similarly, the antiviral potential of this compound derivatives is an underexplored area. Natural products are a rich source of antiviral compounds, and the unique structural features of truxillic acids make them intriguing candidates for screening against a range of viruses. Future research should focus on evaluating libraries of this compound derivatives in various viral assays, such as plaque reduction assays, to uncover any potential antiviral activities.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of natural product-inspired compounds with significant pharmacological potential. Their well-established anti-inflammatory and analgesic effects, mediated through the inhibition of Fatty Acid Binding Proteins, provide a strong foundation for the development of novel therapeutics for pain and inflammation. The emerging evidence of their anticancer and metabolic regulatory activities further broadens their potential clinical applications.

Future research should focus on:

-

Expansion of Structure-Activity Relationship (SAR) Studies: A broader range of derivatives needs to be synthesized and screened to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for various therapeutic targets.

-

Elucidation of Anticancer Mechanisms: In-depth studies are required to understand the specific molecular pathways through which this compound derivatives exert their cytotoxic effects on cancer cells.

-

Exploration of Neuroprotective and Antiviral Potential: Systematic screening and mechanistic studies are warranted to explore the largely untapped potential of these compounds in the context of neurodegenerative and viral diseases.

-

Preclinical and Clinical Development: Promising lead compounds should be advanced through rigorous preclinical and, eventually, clinical studies to translate their pharmacological potential into tangible therapeutic benefits.

The continued investigation of this compound derivatives holds great promise for the discovery and development of new and effective treatments for a range of human diseases.

Biological activities of truxillic acid including analgesic and anti-inflammatory effects.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Truxillic acids, a class of cyclobutane (B1203170) dicarboxylic acids formed from the photodimerization of cinnamic acid, have emerged as promising scaffolds in medicinal chemistry. Their derivatives have demonstrated a range of biological activities, with particular attention drawn to their analgesic and anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of truxillic acid and its derivatives, focusing on their effects on nociception and inflammation. The content herein summarizes key quantitative data, details common experimental protocols, and visualizes the known mechanisms of action to support further research and development in this area.

Analgesic and Anti-Inflammatory Activities: Quantitative Data

The analgesic and anti-inflammatory efficacy of α-truxillic acid and its derivatives has been evaluated in various preclinical models. The data consistently indicates that the dimeric structure is crucial for activity, as the monomeric precursors, such as cinnamic acid and p-coumaric acid, do not exhibit similar effects.[1][2] The α-configuration of the cyclobutane ring has also been shown to be important for the observed biological activity.[3]

Formalin-Induced Inflammatory Pain

The formalin test, which induces a biphasic pain response (an initial neurogenic phase followed by a later inflammatory phase), is a key model for evaluating the anti-inflammatory and analgesic effects of this compound derivatives.

| Compound | Dose | Animal Model | Effect | Reference |

| α-Truxillic acid | 40 mg/kg (i.p.) | Mice | Significant activity against inflammatory pain response. | [1][2] |

| 4,4'-Dihydroxy-α-truxillic acid | 40 mg/kg (i.p.) | Mice | Significant activity against inflammatory pain response. | [1][2] |

| 4,4'-Dihydroxy-α-truxillic acid | Not specified | Mice | Activity comparable to loxoprofen (B1209778) sodium, but weaker than diclofenac (B195802) sodium. Stronger anti-inflammatory activity than indomethacin. | [4][5] |

| α-Truxillic acid bis(p-nitrophenyl)ester | Not specified | Mice | Higher anti-inflammatory activity than β-truxinic acid derivative. | [3] |

| 4,4'-Dichloro-β-truxinic acid | Not specified | Mice | Stronger anti-inflammatory activity than indomethacin. | [1] |

| 1,3-Dibenzoyl-2,4-di(4-chlorophenyl)cyclobutane | Not specified | Mice | Strong anti-inflammatory activity, stronger than indomethacin. | [1] |

Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a model of visceral pain used to screen for peripheral analgesic activity.

| Compound | Dose | Animal Model | Pain Inhibition (%) | Reference |

| α-Truxillic acid | 10 mg/kg (p.o.) | Mice | No analgesic activity observed. | [6] |

| α-Truxillic acid derivatives with camphor (B46023) framework (Compound 7b and 7f) | 10 mg/kg | Mice | Exhibited analgesic activity. | [6] |

| Intermediate 2 (from synthesis of camphor derivatives) | Not specified | Mice | 28% | [6] |

Monosodium Urate-Induced Acute Inflammation

This model mimics the inflammatory response seen in gout.

| Compound | ED50 | Animal Model | Comparison | Reference |

| 4,4'-Dihydroxy-α-truxillic acid | 4.5 µmol/kg | Rats | Stronger anti-inflammatory activity than loxoprofen sodium (ED50 = 65 µmol/kg) and diclofenac sodium (ED50 = 25 µmol/kg). | [4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its derivatives.

Formalin Test

This test is used to assess both neurogenic and inflammatory pain.

-

Animals: Male ddy mice are typically used.

-

Acclimatization: Animals are allowed to acclimate to the testing environment before the experiment.

-

Drug Administration: Test compounds, vehicle control, or positive control drugs are administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before formalin injection.

-

Induction of Nociception: A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking or biting the injected paw is recorded.

-

Phases of Response:

-

Early Phase (Neurogenic Pain): Typically recorded from 0 to 5 minutes post-injection.

-

Late Phase (Inflammatory Pain): Typically recorded from 15 to 30 or 40 minutes post-injection.

-

-

Data Analysis: The total time spent licking or biting in each phase is calculated and compared between treatment groups and the control group. Percentage inhibition of the pain response is often calculated.

Acetic Acid-Induced Writhing Test

This test evaluates peripheral analgesic activity by inducing visceral pain.

-

Animals: Male mice are commonly used.

-

Fasting: Animals are fasted for a period before the experiment to ensure gastrointestinal consistency.

-

Drug Administration: Test compounds, vehicle, or a standard analgesic (e.g., indomethacin) are administered orally (p.o.) or intraperitoneally (i.p.) at a set time before the acetic acid injection.

-

Induction of Writhing: A solution of acetic acid (typically 0.6-1.0% in saline) is injected intraperitoneally.

-

Observation: Following the injection, the animals are placed in an observation cage, and the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific period, usually 15 to 30 minutes.

-

Data Analysis: The total number of writhes for each animal is recorded. The mean number of writhes for each treatment group is compared to the control group, and the percentage inhibition of writhing is calculated.

Signaling Pathways and Mechanisms of Action

The precise mechanisms underlying the analgesic and anti-inflammatory effects of all this compound derivatives are not fully elucidated. However, a significant breakthrough has been the identification of Fatty Acid Binding Proteins (FABPs) as a key target for some derivatives.

Inhibition of Fatty Acid Binding Proteins (FABPs)

A notable derivative, α-truxillic acid 1-naphthyl monoester (SB-FI-26), has been identified as a potent inhibitor of FABP5 and FABP7.[5] These proteins are intracellular transporters of fatty acids, including the endocannabinoid anandamide (B1667382) (AEA).

By inhibiting FABPs, these this compound derivatives prevent the intracellular transport of AEA to the enzyme Fatty Acid Amide Hydrolase (FAAH) for degradation. This leads to an accumulation of AEA, which can then activate cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs), both of which are involved in modulating pain and inflammation.

FABP Inhibition Pathway by this compound Derivatives.

Experimental Workflow for Preclinical Evaluation

The general workflow for assessing the analgesic and anti-inflammatory properties of this compound derivatives involves a series of in vivo studies.

General workflow for preclinical evaluation.

Conclusion and Future Directions

This compound and its derivatives represent a valuable class of compounds with demonstrated analgesic and anti-inflammatory properties. The crucial role of the dimeric structure and specific stereochemistry highlights the potential for rational drug design to optimize activity. The discovery of FABP inhibition as a mechanism of action for certain derivatives provides a solid foundation for further investigation and the development of novel non-opioid analgesics and anti-inflammatory agents.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To better understand the relationship between the chemical structure of this compound derivatives and their biological activity.

-

Elucidation of other potential mechanisms: Investigating other potential targets in the inflammatory cascade, such as cyclooxygenase (COX) enzymes or the NF-κB signaling pathway, could reveal a broader mechanistic profile.

-

Pharmacokinetic and toxicity studies: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is essential for the clinical translation of promising lead compounds.

-

Synthesis and evaluation of novel derivatives: The design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties will be crucial for advancing this class of compounds towards clinical application.

By continuing to explore the rich chemical space of truxillic acids, the scientific community can unlock their full therapeutic potential for the management of pain and inflammation.

References

- 1. Antinociceptive activities of alpha-truxillic acid and beta-truxinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of 4,4'-dihydroxy-alpha-truxillic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of Cyclobutane Dicarboxylic Acids via Photocycloaddition

For Researchers, Scientists, and Drug Development Professionals